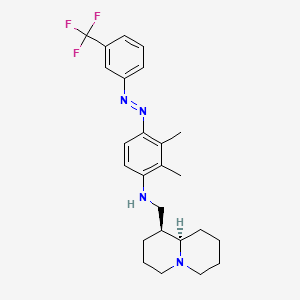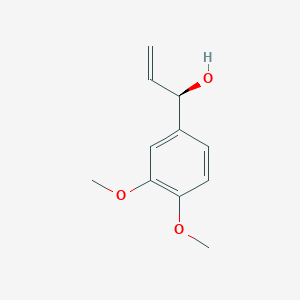
1'-Hydroxymethyleugenol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Hydroxymethyleugenol, ®- is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.2271. It is a derivative of methyleugenol, a naturally occurring compound found in various herbs and spices. The compound is characterized by its absolute stereochemistry and is known for its potential biological activities .
Vorbereitungsmethoden
The synthesis of 1’-Hydroxymethyleugenol, ®- typically involves the hydroxylation of methyleugenol. This process can be catalyzed by various cytochrome P450 enzymes, with CYP1A2 showing the highest catalytic efficiency at low substrate concentrations . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure the desired stereochemistry and purity of the product.
Analyse Chemischer Reaktionen
1’-Hydroxymethyleugenol, ®- undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group, leading to the formation of different functionalized products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are often more reactive and can exhibit different biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Wirkmechanismus
The biological effects of 1’-Hydroxymethyleugenol, ®- are primarily mediated through its interaction with DNA and various enzymes. The compound can form DNA adducts, leading to genotoxic effects. It also interacts with topoisomerases, enzymes involved in DNA replication and repair, thereby influencing cellular processes . The formation of DNA adducts is often dependent on the presence of sulfotransferases, which catalyze the sulfation of the compound .
Vergleich Mit ähnlichen Verbindungen
1’-Hydroxymethyleugenol, ®- is similar to other methyleugenol derivatives such as methyleugenol-2’,3’-epoxide and 3’-oxomethylisoeugenol. it is unique in its specific stereochemistry and the types of reactions it undergoes. Other similar compounds include isoeugenol and its derivatives, which also exhibit biological activities but differ in their chemical structures and reactivity .
Eigenschaften
CAS-Nummer |
1073478-60-0 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(1R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3/t9-/m1/s1 |
InChI-Schlüssel |
DFQDENBMPURIHD-SECBINFHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H](C=C)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C=C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



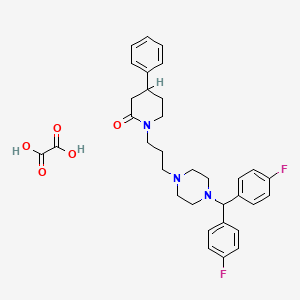
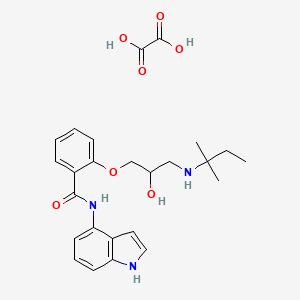
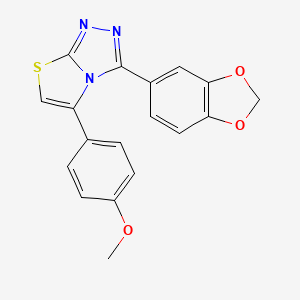
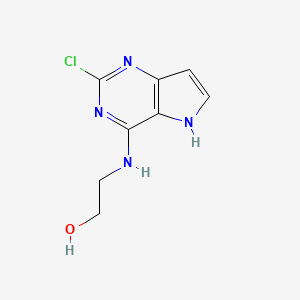

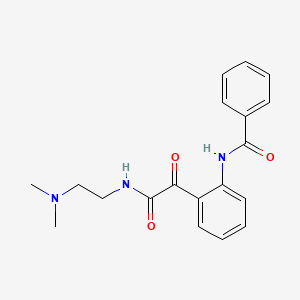
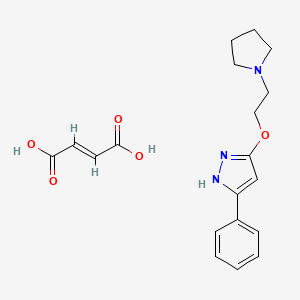
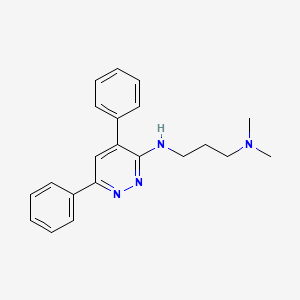
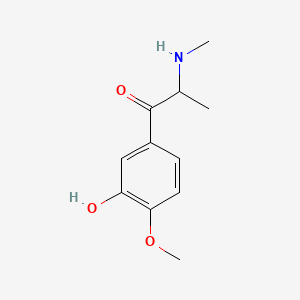
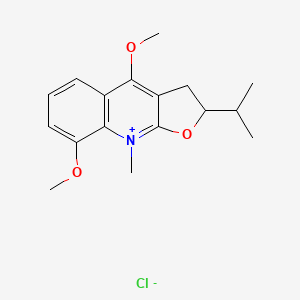

![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
